1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine
Description
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine is a chiral primary amine featuring a phenyl ring substituted with a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in the development of targeted therapies, such as the KRAS inhibitor MRTX0902 . The (R)-enantiomer, in particular, demonstrated enhanced metabolic stability while maintaining binding potency compared to earlier analogs, making it a promising candidate for optimizing drug-like properties . Its molecular formula is C₁₀H₁₂F₃N, with a molecular weight of 203.20 g/mol .
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3 |
InChI Key |
UKOXKUZZWGITQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Aldehydes or Ketones
Reductive amination is a versatile method for synthesizing secondary amines by reducing imine intermediates. For 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, this approach typically involves reacting an aldehyde or ketone with a primary amine under reducing conditions.
Key Steps
- Imine formation : A primary amine (e.g., ethylamine) reacts with an aldehyde (e.g., 2-methyl-3-(trifluoromethyl)benzaldehyde) or ketone to form a Schiff base.
- Reduction : The imine is reduced to the corresponding amine using hydride donors (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd or Raney-Ni).
Protocols from Literature
Advantages : High yields, tolerance to electron-deficient amines, and mild conditions. Challenges : Requires anhydrous environments for NaBH₄-based methods; catalytic hydrogenation needs specialized equipment.
Catalytic Hydrogenation of Nitriles or Imines
Hydrogenation of nitriles or imines offers an alternative route to primary amines. For this compound, hydrogenation of a nitrile precursor or an imine intermediate could be feasible.
Example Pathway
- Nitrile Synthesis : Prepare a nitrile (e.g., 1-(2-methyl-3-(trifluoromethyl)phenyl)acetonitrile) via nucleophilic substitution or Friedel-Crafts acylation.
- Hydrogenation : Reduce the nitrile to the amine using Raney-Ni or Pd/C under H₂ pressure.
Case Study from Cinacalcet Synthesis
In the preparation of cinacalcet (a structurally related compound), reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal with (R)-1-(1-naphthyl)ethylamine was achieved using Raney-Ni and H₂ (50°C, 0.35 MPa), yielding 85–90% after purification.
Hydrolysis of Amides
Amide hydrolysis under acidic or basic conditions provides a route to amines. This method is particularly effective for isolating the target compound from amide intermediates.
Procedure
- Amide Synthesis : Prepare an amide (e.g., 2-methyl-3-(trifluoromethyl)phenylacetamide) via reaction of an acyl chloride with an amine.
- Hydrolysis : Treat the amide with concentrated sulfuric acid (H₂SO₄) at 110–120°C for 2–4 hours, followed by neutralization and extraction.
Example
Hydrolysis of 2-methyl-3-trifluoromethyl isobutyramide with 40–50% H₂SO₄ at 115°C for 3 hours yielded 1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-amine in 96.35% purity after pH adjustment and extraction.
Grignard Reagent-Based Synthesis
Grignard reagents enable the formation of ketones, which can be converted to amines via reductive amination or other methods.
Steps
- Ketone Synthesis : React a halo aromatic compound (e.g., bromobenzotrifluoride) with Mg to form a Grignard reagent, then quench with a ketene (e.g., acetyl chloride) to yield a ketone.
- Oximation and Reduction : Convert the ketone to an oxime (using hydroxylamine) and reduce it to the amine.
Purity Considerations
The Grignard method from WO2021171301A1 achieves >99.5% purity for TFMAP oxime via solvent purification (e.g., cyclopentane crystallization), which could be adapted for amine synthesis.
Stereochemical Control
For enantiomerically pure (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, asymmetric synthesis or chiral resolution is required.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
The position of substituents on the phenyl ring significantly influences electronic, steric, and metabolic properties. Key comparisons include:
Key Observations :
- The 3-CF₃ position in the target compound minimizes metabolic oxidation compared to 4-CF₃ analogs, as seen in MRTX0902 optimization .
- Methoxy groups (e.g., 4-OMe in ) enhance solubility but may reduce membrane permeability.
Enantiomeric Comparisons
Stereochemistry critically impacts pharmacological activity:
Key Insight : The (R)-enantiomer’s configuration aligns optimally with the SOS1 binding pocket, enabling disruption of KRAS:SOS1 protein-protein interactions .
Derivatives with Additional Functional Groups
Incorporation of heterocycles or sulfur-based groups alters bioavailability and target engagement:
Key Insight : Sulfur-containing analogs (e.g., ) may exhibit altered metabolic pathways due to thioether formation, while triazole hybrids demonstrate efficacy against Plasmodium species .
Biological Activity
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, also known as a trifluoromethyl-substituted phenyl compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences the compound's electronic properties, which may enhance its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
- Chemical Formula : C10H12F3N
- Molecular Weight : 203.21 g/mol
- IUPAC Name : 1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-amine
- CAS Number : 1337056-68-4
Biological Activity Overview
Research indicates that 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine exhibits a range of biological activities, primarily related to its interaction with neurotransmitter systems and potential antimicrobial properties.
Neurotransmitter Activity
The compound has been studied for its ability to interact with neurotransmitter receptors. It may influence dopaminergic and serotonergic pathways, which are critical in the treatment of various neurological disorders. Interaction studies have shown that the compound can bind to specific receptors, potentially modulating neurotransmitter release and uptake.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. The presence of the trifluoromethyl group is believed to enhance its lipophilicity and biological activity compared to similar compounds. This characteristic could lead to distinct pharmacological properties and interactions within biological systems.
The mechanism through which 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine exerts its effects is still under investigation. However, it is hypothesized that the trifluoromethyl substitution plays a crucial role in enhancing binding affinity to target proteins involved in neurotransmission and microbial inhibition.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methylaminoethanol | Structure | Simple amine structure; used in surfactants |
| 4-Fluoroamphetamine | Structure | Fluorinated analogue; known stimulant properties |
| 3-Trifluoromethylphenylpropanolamine | Structure | Similar trifluoromethyl substitution; used in weight loss formulations |
The unique trifluoromethyl substitution on the aromatic ring of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine enhances its electronic properties and biological activity compared to other compounds listed above.
Case Studies and Research Findings
Recent studies have documented various aspects of the biological activity of this compound:
-
Neurotransmitter Interaction Studies :
- A study conducted by researchers at [source] demonstrated that the compound exhibits significant binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
- Antimicrobial Activity Assessment :
- Cytotoxicity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
